molecular formula C17H16N8 B2394022 bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane CAS No. 105678-67-9

bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane

Cat. No.: B2394022
CAS No.: 105678-67-9
M. Wt: 332.371
InChI Key: XOLHDWLPSDAAIF-UHFFFAOYSA-N
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Description

“Bis(1-(p-tolyl)-1H-tetrazol-5-yl)methane” is a complex organic compound. It contains two tetrazole rings, which are five-membered rings containing four nitrogen atoms and one carbon atom. Each tetrazole ring is attached to a p-tolyl group, which is a toluene molecule with an additional functional group at the para position . The two tetrazole-p-tolyl units are then linked by a methane group.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of two tetrazole rings and two p-tolyl groups connected by a methane group. The tetrazole rings would contribute to the polarity of the molecule, while the p-tolyl groups would add bulkiness and hydrophobicity .


Chemical Reactions Analysis

Tetrazole rings are known to participate in various chemical reactions, including substitution and addition reactions . The p-tolyl groups could also undergo reactions depending on the conditions and reagents used.


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of the substituents on the tetrazole and p-tolyl groups .

Scientific Research Applications

  • Chemical Synthesis and Structural Analysis :

    • Tang, Wang, Xu, Wang, Wang, and Yao (1998) reported the synthesis of bis(pyrazolyl)methane by reacting pyrazole with dibromomethane and further explored its reactions with metal carbonyls to yield various complexes (Tang et al., 1998).
  • Sensory Applications :

    • He, Hu, Liu, Guo, Xu, and Shao (2006) demonstrated that oxidized bis(indolyl)methane acts as a selective colorimetric sensor for certain ions in different solvents, highlighting its potential in sensory applications (He et al., 2006).
  • Coordination Chemistry and Supramolecular Frameworks :

    • Manzano, Jalón, Carrión, and Durá (2016) discussed the use of bis(pyrazol‐1‐yl)(pyridin‐x‐yl)methane ligands in forming a variety of complexes with transition metals, affecting the structures of cyclic dimers and polymers (Manzano et al., 2016).
  • Organometallic Chemistry :

    • Zhao, Tang, Wang, and Cao (2003) synthesized new bis(pyrazol‐1‐yl)methane ligands and explored their reactivity with group 6 metal carbonyls, leading to various organometallic complexes (Zhao et al., 2003).
  • Crystal Engineering :

    • Reger, Elgin, Semeniuc, Pellechia, and Smith (2005) incorporated the 1,8-naphthalimide group into bis(pyrazolyl)methane ligands, resulting in directionally ordered dimers in solution and solid states, useful in crystal engineering (Reger et al., 2005).
  • Polymer Chemistry :

    • Herber, Hegner, Wolters, Siris, Wrobel, Hoffmann, Lochenie, Weber, Kuckling, and Herres‐Pawlis (2017) developed new bis(pyrazolyl)methane ligands and used them to synthesize iron(II) and zinc(II) complexes, which acted as catalysts in polymerization processes (Herber et al., 2017).

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in biological systems, the tetrazole rings could potentially interact with biological macromolecules .

Properties

IUPAC Name

1-(4-methylphenyl)-5-[[1-(4-methylphenyl)tetrazol-5-yl]methyl]tetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N8/c1-12-3-7-14(8-4-12)24-16(18-20-22-24)11-17-19-21-23-25(17)15-9-5-13(2)6-10-15/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOLHDWLPSDAAIF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)CC3=NN=NN3C4=CC=C(C=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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